Flometoquin

Mitochondrial complex III Qi inhibitor Insecticide resistance management

Flometoquin is a unique phenoxy-quinoline pro-insecticide (IRAC Group 34) that requires in vivo deacylation to its active metabolite FloMet, which binds specifically to the Qi site of cytochrome bc1. This distinct site-of-action eliminates cross-resistance with Qo-site (Group 20) and METI (Group 21) acaricides/insecticides. It delivers complete knockdown of target pests within 30–60 minutes, supports IPM programs, and provides 45-day chemigation efficacy. Ideal for resistance management against thrips and whitefly populations harboring Qo-site mutations.

Molecular Formula C22H20F3NO5
Molecular Weight 435.4 g/mol
CAS No. 875775-74-9
Cat. No. B1456449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlometoquin
CAS875775-74-9
Molecular FormulaC22H20F3NO5
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C2C=C(C(=CC2=N1)C)OC3=CC=C(C=C3)OC(F)(F)F)OC(=O)OC)C
InChIInChI=1S/C22H20F3NO5/c1-5-17-13(3)20(30-21(27)28-4)16-11-19(12(2)10-18(16)26-17)29-14-6-8-15(9-7-14)31-22(23,24)25/h6-11H,5H2,1-4H3
InChIKeyFMPFURNXXAKYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flometoquin (CAS 875775-74-9) – A Quinoline Insecticide with a Novel Qi-Site MoA for Resistant Pest Management


Flometoquin (2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate) is a novel phenoxy-quinoline insecticide discovered in 2004 through collaborative research between Nippon Kayaku and Meiji Seika Kaisha [1]. The compound is classified under IRAC Group 34 as a mitochondrial complex III electron transport inhibitor acting specifically at the Qi site [2]. Flometoquin demonstrates contact and feeding activity against key sucking pests including thrips (Thysanoptera), whiteflies (Bemisia tabaci), and diamondback moth (Plutella xylostella) [3]. The standard analytical reference material is commercially available at 98.0+% purity (HPLC/qNMR) for residue analysis .

Why Flometoquin (875775-74-9) Cannot Be Replaced by Other Complex III Inhibitors or Conventional Sucking-Pest Insecticides


Flometoquin cannot be generically substituted with other mitochondrial complex III inhibitors due to its unique Qi-site binding mechanism and its prodrug activation requirement. Unlike Qo-site inhibitors (e.g., bifenazate, acequinocyl, pyridaben) which bind to the ubiquinol oxidation site, Flometoquin's deacylated metabolite FloMet binds specifically to the Qi site of cytochrome bc1 complex [1]. This distinct binding site confers a lack of cross-resistance with Qo-site inhibitors [2]. Furthermore, Flometoquin is itself inactive as applied; its insecticidal activity depends entirely on in vivo deacylation to FloMet, which then inhibits complex III at the nanomolar level (IC50 = 5.0 nM against housefly mitochondria) [3]. This pro-insecticide nature and unique binding pharmacology make direct substitution with other Group 20 (Qo-site) or Group 21 (METI) acaricides/insecticides scientifically unsound for resistance management programs [4].

Quantitative Differentiation of Flometoquin (875775-74-9) Against Key Analogs: MoA, Speed, Potency, and IPM Compatibility


Unique Qi-Site Inhibition Mechanism Confers Lack of Cross-Resistance to Qo-Site Inhibitors

Flometoquin's deacylated metabolite FloMet inhibits mitochondrial complex III by binding specifically to the Qi site, with an IC50 of 5.0 nM against housefly (Musca domestica) mitochondria [1]. In contrast, commercial complex III inhibitors such as bifenazate, acequinocyl, and pyridaben act at the Qo site (IRAC Group 20) [2]. This mechanistic differentiation at the molecular binding site level means that target-site mutations conferring resistance to Qo-site inhibitors (e.g., G126S mutation in cytochrome b) do not confer cross-resistance to Flometoquin [3].

Mitochondrial complex III Qi inhibitor Insecticide resistance management Cross-resistance

Superior Knockdown Speed Against Thrips Compared to Spinetoram and Cyantraniliprole

Against adult onion thrips (Thrips tabaci), flometoquin at 200 mg a.i./L achieved complete knockdown (100% of individuals knocked down) within 60 minutes of exposure [1]. Under identical assay conditions, neither spinetoram nor cyantraniliprole produced any lethal action within the 240-minute observation period [2]. Against western flower thrips (Frankliniella occidentalis) adults, flometoquin at 5 mg/L killed 100% of individuals within 30 minutes [3].

Knockdown effect Thrips control Speed of action Frankliniella occidentalis

Superior Potency Against Whitefly (Bemisia tabaci) Nymphs Compared to Acetamiprid

In laboratory bioassays against Bemisia tabaci first-instar nymphs, flometoquin demonstrated an LC50 of 0.85 mg a.i./L (95% CL: 0.71–1.03) [1]. In a separate comparative study against whitefly, flometoquin showed an LC50 of 0.78 ppm, while acetamiprid, a neonicotinoid widely used for whitefly control, exhibited an LC50 of 1.941 ppm against aphids in the same study (whitefly-specific LC50 for acetamiprid not reported in this study) [2].

Bemisia tabaci Whitefly control LC50 comparison Nymphal stage

Extended Residual Control and Favorable Residue Dynamics in Onion Production

In a comparative field study against Thrips tabaci in onion, flometoquin applied via drip chemigation maintained effective control for 45 days after application [1]. The half-life of flometoquin following foliar spraying was 3.03 days with a pre-harvest interval (PHI) of 10 days in green onions [2]. Under identical conditions, flonicamid exhibited half-lives of 2.28 days (spraying) and 4.16 days (chemigation), with PHIs of 5 and 10 days respectively; dinotefuran showed half-lives of 3.34 days (spraying) and 2.17 days (chemigation), with PHIs of 15 and 10 days respectively [3].

Residue dynamics Pre-harvest interval Drip chemigation Onion thrips

IPM Compatibility: Safety to Beneficial Arthropods Enables Integration with Biological Control

Flometoquin has been demonstrated to be safe for tested non-target arthropods, making it suitable for Integrated Pest Management (IPM) programs that incorporate biological control agents [1]. While specific comparative selectivity indices against other sucking-pest insecticides are not available in the reviewed literature, the pro-insecticide nature and specific Qi-site targeting may contribute to differential selectivity compared to broad-spectrum neurotoxic insecticides such as neonicotinoids or organophosphates [2].

Integrated Pest Management Non-target arthropods Selectivity Biological control

Optimal Application Scenarios for Flometoquin (875775-74-9) in Research and Commercial Pest Management


Resistance Management Rotation Partner for Qo-Site Inhibitor Failures

In cropping systems where thrips or whitefly populations have developed resistance to Qo-site complex III inhibitors (e.g., bifenazate, acequinocyl) or METI acaricides (e.g., pyridaben, fenpyroximate), flometoquin provides a mechanistically distinct rotation option. Its Qi-site binding and pro-insecticide activation preclude cross-resistance to Qo-site target-site mutations [1]. Field efficacy has been demonstrated against Thrips palmi, Thrips tabaci, Frankliniella occidentalis, and Bemisia tabaci populations with LC50 values ranging from 0.40 to 1.40 mg a.i./L [2].

High-Value Horticultural Crops Requiring Rapid Knockdown to Prevent Virus Transmission

For crops where thrips-vectored tospoviruses (e.g., Tomato spotted wilt virus) or whitefly-vectored begomoviruses cause catastrophic yield loss, the rapid knockdown action of flometoquin is critical. Flometoquin achieves complete knockdown of T. tabaci adults within 60 minutes and 100% mortality of F. occidentalis adults within 30 minutes at field-relevant concentrations, significantly outperforming spinetoram and cyantraniliprole in speed of action [1]. This rapid effect minimizes the feeding window for virus acquisition and inoculation.

Drip Chemigation Programs for Extended-Duration Pest Suppression

Flometoquin applied via drip chemigation in onion production maintained effective thrips control for 45 days post-application, enabling reduced application frequency compared to foliar-only programs [1]. The favorable residue profile (half-life 3.03 days foliar, PHI 10 days in green onions) supports flexible harvest scheduling [2]. This application method is particularly suited for protected cultivation (greenhouses) and drip-irrigated field vegetables where labor costs for frequent spraying are prohibitive.

Integrated Pest Management (IPM) Programs Incorporating Biological Control Agents

Due to its demonstrated safety to non-target beneficial arthropods [1], flometoquin can be deployed in IPM systems that utilize predatory mites (e.g., Amblyseius swirskii, Neoseiulus cucumeris) or parasitoids for thrips and whitefly suppression. Unlike broad-spectrum neurotoxic insecticides that disrupt biological control, flometoquin's selective activity profile preserves natural enemy populations, reducing overall pesticide inputs and delaying resistance selection pressure [2].

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